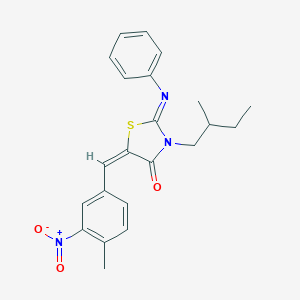![molecular formula C26H18BrCl2N3OS B297673 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297673.png)
5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinone derivative that has been synthesized using various methods, and it has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and inflammation. The compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
The thiazolidinone derivative has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential treatment for cancer. The compound has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammatory diseases. In addition, the compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments include its potential for use in cancer research, immunology, and microbiology. The compound has been shown to exhibit a range of biological activities, which makes it a versatile tool for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential for use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its potential for use in immunology and microbiology. Finally, the development of more efficient and cost-effective synthesis methods for this compound is also an important area for future research.
合成方法
The synthesis of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been achieved using several methods. The most common method involves the reaction of 5-bromoindole-3-carboxaldehyde and 2-(3,4-dichlorophenyl)hydrazinecarbothioamide with methyl acetoacetate in the presence of a base. The resulting thiazolidinone derivative is then purified using column chromatography.
科学研究应用
The thiazolidinone derivative has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. These properties make it a promising candidate for scientific research in the fields of oncology, immunology, and microbiology. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, the compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.
属性
产品名称 |
5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C26H18BrCl2N3OS |
分子量 |
571.3 g/mol |
IUPAC 名称 |
(5Z)-5-[(1-benzyl-5-bromoindol-3-yl)methylidene]-2-(3,4-dichlorophenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H18BrCl2N3OS/c1-31-25(33)24(34-26(31)30-19-8-9-21(28)22(29)13-19)11-17-15-32(14-16-5-3-2-4-6-16)23-10-7-18(27)12-20(17)23/h2-13,15H,14H2,1H3/b24-11-,30-26? |
InChI 键 |
GEEAWWVXGGIZKW-BUSYEYPBSA-N |
手性 SMILES |
CN1C(=O)/C(=C/C2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)/SC1=NC5=CC(=C(C=C5)Cl)Cl |
SMILES |
CN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)SC1=NC5=CC(=C(C=C5)Cl)Cl |
规范 SMILES |
CN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)SC1=NC5=CC(=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297597.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)

![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B297614.png)